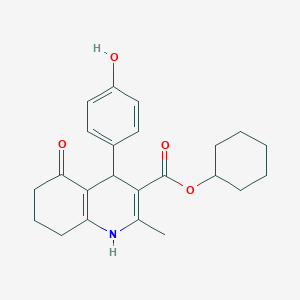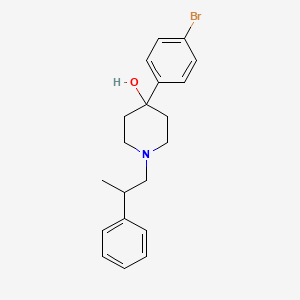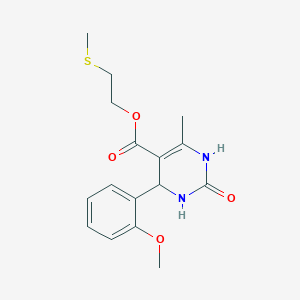![molecular formula C17H24ClNO6 B5103556 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5103556.png)
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate, also known as SR-59230A, is a selective antagonist of the beta-3 adrenergic receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular disorders.
作用机制
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate is a selective antagonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and plays a key role in regulating thermogenesis and energy expenditure. By blocking the activity of this receptor, 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate reduces the ability of adipose tissue to burn fat and generate heat, leading to increased energy expenditure and weight loss. In addition, selective antagonism of the beta-3 adrenergic receptor has been shown to improve insulin sensitivity and reduce cardiovascular risk factors, although the exact mechanisms underlying these effects are not fully understood.
Biochemical and Physiological Effects:
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has been shown to have a number of biochemical and physiological effects, primarily related to its antagonism of the beta-3 adrenergic receptor. In animal models, 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has been shown to increase energy expenditure, promote weight loss, improve insulin sensitivity, and reduce cardiovascular risk factors. However, the effects of 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate may vary depending on the dose, duration of treatment, and specific disease state.
实验室实验的优点和局限性
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has several advantages for use in lab experiments. It is a highly selective antagonist of the beta-3 adrenergic receptor, which allows for precise manipulation of this specific pathway. In addition, 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has been extensively studied in animal models, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.
However, there are also some limitations to the use of 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in longer-term studies. In addition, the synthesis of 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate is complex and requires specialized equipment and expertise, which may make it less accessible to some researchers.
未来方向
There are several potential future directions for research on 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate. One area of interest is in developing more potent and selective beta-3 adrenergic receptor antagonists, which may have greater therapeutic potential in obesity, diabetes, and cardiovascular disorders. In addition, further research is needed to fully understand the mechanisms underlying the effects of selective beta-3 adrenergic receptor antagonism, and to identify potential biomarkers for predicting response to treatment. Finally, there may be potential applications for 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate in other diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.
合成方法
The synthesis of 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate involves a series of chemical reactions, starting with the reaction of 4-chloro-2-methylphenol with butyl bromide to form 4-(4-chloro-2-methylphenoxy)butyl bromide. This compound is then reacted with morpholine to form 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine. Finally, the oxalate salt of this compound is prepared by reacting with oxalic acid. The overall yield of this synthesis is around 30%.
科学研究应用
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of obesity. The beta-3 adrenergic receptor is known to play a key role in regulating thermogenesis and energy expenditure, and selective antagonism of this receptor has been shown to promote weight loss in animal models. 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has been shown to be a potent and selective antagonist of the beta-3 adrenergic receptor, and several studies have demonstrated its efficacy in promoting weight loss in rodents.
In addition to its potential in treating obesity, 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate has also been studied for its potential in treating diabetes and cardiovascular disorders. The beta-3 adrenergic receptor is also involved in regulating glucose metabolism and cardiovascular function, and selective antagonism of this receptor has been shown to improve insulin sensitivity and reduce cardiovascular risk factors in animal models. Several studies have demonstrated the potential of 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate in these applications, although further research is needed to fully understand its therapeutic potential.
属性
IUPAC Name |
4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-13-12-14(16)4-5-15(13)19-9-3-2-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPUCULGLMXSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)


![methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)

![2-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5103535.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B5103540.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5103551.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![6-amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5103568.png)
![1-[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5103575.png)
![1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5103576.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5103577.png)